3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
The compound 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a diphenylmethyl-substituted piperazine ring and a 4-methoxyphenyl group at position 1. This structure is designed to optimize interactions with biological targets, particularly serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), based on structural motifs observed in related compounds .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-34-24-14-12-23(13-15-24)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPDPILTIXDCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as diphenylmethyl chloride, under basic conditions.
Attachment of the Pyrrolidine-2,5-dione Moiety: The piperazine derivative is then reacted with a pyrrolidine-2,5-dione precursor, such as succinimide, in the presence of a suitable catalyst to form the desired product.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for the development of new drugs targeting neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a pharmacological agent.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving neurotransmission.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogs:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight and Lipophilicity : The target compound has a higher molecular weight (~532.66) and logP (~3.5) compared to simpler analogs like the piperidinyl derivative (288.34, logP 1.08) due to the bulky diphenylmethyl group. This may enhance membrane permeability but reduce aqueous solubility .
Anticonvulsant Activity:
- The N-[(4-arylpiperazin-1-yl)-methyl]pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant effects. For example, N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione showed an ED₅₀ of 14.18 mg/kg in the MES test, attributed to dual 5-HT1A/SERT modulation . The target compound’s diphenylmethyl group may enhance receptor binding through hydrophobic interactions, though this requires empirical validation.
Metabolic Stability:
- Compounds with benzodioxole substituents (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione) undergo oxidation at the benzodioxole ring, reducing metabolic stability .
Antimicrobial and Antiviral Activity:
- Pyrrolidine-2,5-dione derivatives with pyridine or indole moieties (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) show moderate antimicrobial activity . The target compound’s 4-methoxyphenyl group may enhance activity against Gram-positive bacteria, though direct evidence is lacking.
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of piperazine derivatives. Its unique structural characteristics make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is C27H28N2O2, with a molar mass of 412.52 g/mol. The compound features a diphenylmethyl group attached to a piperazine ring, which is further linked to a pyrrolidine-2,5-dione structure with a methoxyphenyl substituent .
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O2 |
| Molar Mass | 412.52 g/mol |
| Density | 1.178±0.06 g/cm³ (Predicted) |
| Boiling Point | 547.4±50.0 °C (Predicted) |
| pKa | 6.60±0.10 (Predicted) |
The biological activity of this compound involves its interaction with various molecular targets, primarily neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at these receptors, thereby modulating their activity and influencing physiological processes such as neurotransmission and cell signaling pathways.
Potential Targets:
- Serotonin Receptors : The piperazine moiety may enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
- Dopamine Receptors : Its structure indicates possible interactions with dopamine receptors, which are critical in the treatment of psychiatric conditions.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, similar compounds have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxicity and the potential for inducing apoptosis in malignant cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the piperazine ring and methoxy group. Research on related pyrazole derivatives has shown promising antibacterial and antifungal activities .
Case Studies
- Anticancer Efficacy : In vitro studies on similar piperazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced efficacy through synergistic effects .
- Neuropharmacological Studies : A study exploring the impact of piperazine derivatives on neurotransmission revealed that certain modifications could enhance receptor binding affinity and improve therapeutic outcomes in mood disorders.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-methoxyaniline with maleic anhydride to form a maleamic acid intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., acetic acid) to yield the pyrrolidine-2,5-dione core.
- Step 3 : Introduction of the diphenylmethylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Key intermediates : Maleamic acid derivatives, substituted piperazine precursors.
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Maleic anhydride, THF, 0°C | 85 | ≥95% |
| 2 | AcOH, reflux | 78 | ≥97% |
| 3 | EDCI/HOBt, DMF | 65 | ≥90% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic methods :
- NMR : Analyze proton/carbon shifts to verify substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~12–14 min) .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound, particularly with steric hindrance from the diphenylmethyl group?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility and reduce steric effects .
- Catalysis : Employ palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling of bulky substituents .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30% yield increase at 100°C for 20 min) .
Q. How can contradictory data regarding the compound’s biological activity across assay systems be systematically addressed?
- Assay standardization :
-
Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
-
Validate binding assays (e.g., SPR or ITC) with positive/negative controls to confirm target engagement .
- Computational modeling :
-
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
- Data reconciliation :
-
Cross-reference results with structurally analogous compounds (e.g., methoxy vs. ethoxy substituents) to identify structure-activity trends .
Table 2 : Example Biological Activity Discrepancies and Resolutions
Assay Type Observed Activity (IC₅₀) Resolution Method In vitro kinase assay 2.5 µM SPR validation Cell-based assay >10 µM Adjust membrane permeability using delivery agents
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Hydrolysis kinetics :
- Conduct pH-dependent degradation studies (pH 1–10) at 37°C, monitored via HPLC .
- Thermal analysis :
- Use TGA/DSC to determine decomposition temperatures and identify stable formulation conditions (e.g., lyophilization) .
- Metabolic stability :
- Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
Methodological Best Practices
- Experimental design :
- Include triplicate measurements for reproducibility in biological assays .
- Use QbD (Quality by Design) principles to optimize reaction parameters (e.g., DoE for temperature/solvent screening) .
- Data validation :
- Cross-check computational predictions (e.g., DFT-calculated dipole moments) with experimental solubility data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
